molecular formula C19H14BrFN2O2S B302730 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

Numéro de catalogue B302730
Poids moléculaire: 433.3 g/mol
Clé InChI: XPDIZTQXAOYALJ-ZJNHSXOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that play a crucial role in preventing programmed cell death. Overexpression of BCL-2 proteins has been linked to the development of various types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.

Mécanisme D'action

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one selectively binds to BCL-2 proteins and inhibits their anti-apoptotic function. This leads to the activation of the apoptotic pathway and the induction of programmed cell death in cancer cells. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has a high affinity for BCL-2 proteins and does not affect other anti-apoptotic proteins, such as BCL-XL or MCL-1. This selectivity is important because it reduces the risk of adverse effects on normal cells.
Biochemical and Physiological Effects
5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been shown to reduce the size of tumors in animal models of leukemia and lymphoma. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is its selectivity for BCL-2 proteins. This allows for targeted therapy and reduces the risk of adverse effects on normal cells. Another advantage is its potent anti-tumor activity, which has been demonstrated in preclinical and clinical studies. However, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has some limitations, such as the development of resistance in some patients and the potential for adverse effects, such as neutropenia and thrombocytopenia.

Orientations Futures

There are several future directions for the development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. One direction is the optimization of dosing regimens to reduce the risk of adverse effects and improve efficacy. Another direction is the development of combination therapies with other drugs to enhance the anti-tumor activity of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. Additionally, the identification of biomarkers that can predict response to 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one would be valuable for patient selection and personalized therapy. Finally, the development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one analogs with improved pharmacokinetic properties and selectivity for BCL-2 proteins could lead to the development of more effective therapies for cancer.

Méthodes De Synthèse

The synthesis of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one involves several steps, including the preparation of the starting materials and the formation of the thiazolidinone ring. The starting materials are commercially available and can be easily obtained. The synthesis of the thiazolidinone ring involves the reaction of a thioamide with an α-bromo-α,β-unsaturated ketone. The reaction is catalyzed by a base and results in the formation of the desired product. The final step involves the purification of the product by column chromatography.

Applications De Recherche Scientifique

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer. In preclinical studies, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has shown potent anti-tumor activity against leukemia and lymphoma cells. In clinical trials, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has shown promising results in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has also been tested in combination with other drugs, such as rituximab and venetoclax, and has shown synergistic effects.

Propriétés

Nom du produit

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

Formule moléculaire

C19H14BrFN2O2S

Poids moléculaire

433.3 g/mol

Nom IUPAC

(5Z)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14BrFN2O2S/c1-2-9-25-16-8-3-13(20)10-12(16)11-17-18(24)23(19(22)26-17)15-6-4-14(21)5-7-15/h2-8,10-11,22H,1,9H2/b17-11-,22-19?

Clé InChI

XPDIZTQXAOYALJ-ZJNHSXOMSA-N

SMILES isomérique

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

SMILES canonique

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.